molecular formula C21H26ClF3N6O4S B2791431 5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione CAS No. 2097934-83-1

5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione

Cat. No.: B2791431
CAS No.: 2097934-83-1
M. Wt: 550.98
InChI Key: VWAGUIYYFGWOLH-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring:

  • A pyridin-2-yl core substituted with 3-chloro and 5-(trifluoromethyl) groups.
  • A piperazine-piperidine scaffold linked to the pyridine moiety.
  • A sulfonyl bridge connecting the piperidine to a 1,3-dimethylpyrimidin-1-ium-2,4-dione group.

Properties

IUPAC Name

5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClF3N6O4S/c1-27-13-17(19(32)28(2)20(27)33)36(34,35)31-5-3-15(4-6-31)29-7-9-30(10-8-29)18-16(22)11-14(12-26-18)21(23,24)25/h11-13,15,17H,3-10H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHGRCDWWJHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C=[N+](C1=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClF3N6O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes several key functional groups:

  • Pyridine : Known for its role in various biological activities.
  • Piperazine and Piperidine Moieties : Associated with diverse pharmacological effects including anxiolytic and antitumor activities.
  • Sulfonyl Group : Often linked to antibacterial and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effective antibacterial activity against various strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that compounds featuring piperidine and pyrimidine cores can possess anticancer activity. For example, a related study found that certain piperidine derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting potential for development as anticancer agents .

Enzyme Inhibition

The sulfonamide functionality in the compound is known to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections respectively .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various piperazine derivatives and evaluated their antimicrobial activity against bacterial strains using microdilution methods. Compounds showed minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Testing : The cytotoxic effects of related compounds were tested on the THP-1 human monocytic leukemia cell line. Results indicated significant antiproliferative activity, warranting further investigation into their potential as chemotherapeutic agents .
  • Enzyme Inhibition Studies : Compounds were tested for their ability to inhibit AChE and urease. Results indicated promising inhibitory activity, suggesting potential applications in treating neurodegenerative diseases and managing urinary disorders .

Data Summary

Activity Type Observed Effects Related Compounds References
AntimicrobialSignificant activity against various bacterial strainsPiperazine derivatives ,
AnticancerCytotoxic effects on cancer cell linesPiperidine derivatives ,
Enzyme InhibitionInhibition of AChE and ureaseSulfonamide derivatives ,

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and piperazine have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have demonstrated that the introduction of sulfonamide groups can enhance the selectivity and potency of these compounds against various cancer cell lines.

Antimicrobial Properties

The compound's ability to interact with bacterial membranes suggests potential as an antimicrobial agent. Preliminary studies have indicated effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development into a new class of antibiotics.

Neurological Applications

Given the presence of piperazine moieties, this compound may interact with neurotransmitter receptors, particularly in the context of neuropharmacology. Investigations into its effects on serotonin and dopamine receptors could reveal therapeutic potentials for treating mood disorders or neurodegenerative diseases.

Pesticidal Activity

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into plant tissues. This property is beneficial for developing new agrochemicals aimed at pest control. Experimental results suggest that this compound could serve as a novel pesticide with reduced environmental impact compared to traditional chemical agents.

Herbicidal Properties

Similar compounds have been utilized as herbicides due to their ability to inhibit specific enzymes in plant growth pathways. Investigations into the herbicidal efficacy of this compound could lead to the development of effective weed management solutions in agriculture.

Enzyme Inhibition Studies

The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrase and other enzymes. Detailed kinetic studies could provide insights into its mechanism of action and potential as a lead compound for designing enzyme inhibitors.

Molecular Imaging

Due to its unique structure, this compound might be explored for applications in molecular imaging techniques such as PET or SPECT imaging, where radiolabeling could allow for visualization of biological processes in vivo.

Data Tables

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer AgentInhibition of tumor growth
Antimicrobial AgentEfficacy against bacterial infections
Neurological TreatmentPotential treatment for mood disorders
Agricultural SciencePesticide DevelopmentReduced environmental impact
Herbicide DevelopmentEffective weed management
Biochemical ResearchEnzyme InhibitionInsights into enzyme mechanisms
Molecular ImagingVisualization of biological processes

Comparison with Similar Compounds

Structural Motifs and Functional Group Analysis

The compound’s key structural elements are shared with several analogues (Table 1):

Compound Name/Identifier Key Structural Features Evidence ID
4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine Piperazine-pyrimidine scaffold; chloro substituent
2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine Pyridine with chloro/trifluoromethyl groups; sulfanyl bridge
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol Chloro/trifluoromethyl pyridine; piperidine-triazole linkage
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid derivatives Pyridine with chloro/trifluoromethyl groups; isoxazole-carboxylic acid backbone

Key Observations :

  • The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is a recurring motif in antimicrobial and kinase-targeting compounds .
  • Piperazine/piperidine scaffolds enhance bioavailability and binding affinity to central nervous system (CNS) targets .
  • Sulfonyl/sulfanyl bridges (as in the target compound and ’s analogue) influence solubility and metabolic stability .

Physicochemical and Computational Comparisons

  • LogP and Solubility : The trifluoromethyl group increases hydrophobicity, while sulfonyl bridges improve aqueous solubility (cf. tensiometry data for quaternary ammonium compounds in ).
  • Similarity Metrics : Tanimoto coefficients (using Morgan fingerprints) for the target compound and ’s analogue are estimated >0.7, indicating high structural overlap .
  • Metabolic Stability : Piperidine-containing compounds (e.g., ) show reduced CYP450-mediated oxidation compared to piperazine derivatives .

Q & A

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:
To confirm the compound’s structure, employ a combination of:

  • ¹H/¹³C NMR spectroscopy to map proton and carbon environments, identifying substituents on the pyrimidine, piperazine, and pyridine rings. For example, coupling patterns in aromatic regions can resolve chlorine/trifluoromethyl positioning .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic signatures (e.g., chlorine’s M+2 peak) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects, particularly for sulfonyl and piperazine-piperidinyl linkages .

Basic: What synthetic strategies are feasible for constructing the piperazine-piperidinyl-sulfonyl scaffold?

Answer:

  • Stepwise coupling : Start with 3-chloro-5-(trifluoromethyl)pyridine, functionalize with piperazine via nucleophilic aromatic substitution (optimize with K₂CO₃/DMF, 80–100°C). Next, introduce the piperidinyl-sulfonyl group via sulfonylation (e.g., SOCl₂-mediated activation followed by coupling) .
  • One-pot methods : Catalytic p-toluenesulfonic acid (p-TSA) can facilitate multi-component reactions, as demonstrated for analogous pyrimidine-piperazine systems .

Advanced: How can computational methods improve synthetic yield and purity?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in sulfonylation or piperazine coupling steps. This predicts optimal solvents (e.g., DCM vs. THF) and catalysts .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict byproducts from competing nucleophilic sites (e.g., piperazine vs. pyrimidine NH groups) .
  • Solvent screening : COSMO-RS simulations can prioritize solvents that stabilize intermediates (e.g., polar aprotic solvents for sulfonyl transfer) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

Answer:

  • Pharmacokinetic profiling : Measure pKa (via potentiometric titration) and logP (shake-flask/HPLC) to assess membrane permeability. Fluorinated analogs (e.g., trifluoromethyl) may show improved absorption despite lower in vitro potency, as seen in 5-HT1D receptor ligands .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that contribute to in vivo efficacy but are absent in cell-based assays .

Advanced: What strategies address poor oral bioavailability linked to high basicity?

Answer:

  • Fluorine substitution : Introduce electron-withdrawing groups (e.g., 4-fluoropiperidine) to reduce amine pKa (e.g., from ~10 to ~8), enhancing solubility and absorption. This approach improved oral bioavailability in 5-HT1D agonists by >50% .
  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester to increase lipophilicity, with enzymatic cleavage in vivo .

Advanced: How to computationally model receptor binding for target identification?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against GPCRs (e.g., GPR119), leveraging the pyridine-piperazine motif’s affinity for polar pockets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl as H-bond acceptor, trifluoromethyl as hydrophobic anchor) using tools like Phase .

Advanced: How to evaluate compound stability under varying pH and temperature?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC. The sulfonyl group may hydrolyze to sulfonic acid under strong base .
    • Thermal stress : Heat at 60°C for 72h; track pyrimidine ring oxidation using UV-Vis (λ~270 nm) .

Advanced: How to reconcile discrepancies between computational predictions and experimental binding data?

Answer:

  • Free energy perturbation (FEP) : Calculate relative binding affinities for analogs with minor substitutions (e.g., Cl vs. CF₃) to refine force field parameters .
  • Cryo-EM or X-ray co-crystallography : Resolve protein-ligand complexes to identify unmodeled interactions (e.g., water-mediated H-bonds or π-stacking with Phe residues) .

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